5-Bromo-2-methyl-2,3-dihydro-1-benzofuran
Overview
Description
The compound "5-Bromo-2-methyl-2,3-dihydro-1-benzofuran" is a derivative of benzofuran, which is a heterocyclic compound consisting of fused benzene and furan rings. Benzofuran derivatives are of significant interest due to their diverse biological activities and their use in the synthesis of pharmaceuticals.
Synthesis Analysis
The synthesis of benzofuran derivatives can be achieved through various methods. One approach involves the Lewis acid-catalyzed synthesis from acrolein dimer and 1,3-dicarbonyl compounds, using N-bromosuccinimide as an oxidizing agent, which can lead to the formation of 2,3-disubstituted benzofurans . Another method describes the synthesis of 2-(azidomethyl)-5-bromobenzofuran from 5-bromobenzofuran-2-carboxylic acid, which involves a reduction followed by iodination and reaction with sodium azide . Additionally, a CuI-catalyzed domino process using 1-bromo-2-iodobenzenes and beta-keto esters has been reported to produce 2,3-disubstituted benzofurans .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives can vary depending on the substituents attached to the benzofuran core. For instance, in the compound "2-(4-Bromophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran," the methylsulfinyl substituent and the 4-bromophenyl ring exhibit specific orientations with respect to the benzofuran plane, which are stabilized by intermolecular interactions . Similarly, "2-[5-(4-Bromophenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetic acid" displays distinct dihedral angles between the 4-bromophenyl rings and the benzofuran planes, with the methylsulfanyl substituent almost perpendicular to the benzofuran fragment .
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For example, the solvolysis of benzyl 5-O-p-bromophenylsulphonyl-2,3-O-isopropylidene-β-D-ribofuranoside leads to products arising from direct solvolytic displacement and benzyloxy-group migration . Acyloxy neighboring-group participation has been observed in the acid-catalyzed cleavage of methyl 2,3-anhydro-beta-D-ribofuranoside, resulting in halogen substitution . Furthermore, the reaction of 7-hydroxy-8-formyl-2-methylisoflavone with ethyl bromomalonate has been used for the synthesis of furano(2',3':7,8)-2-methylisoflavone .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are influenced by their molecular structures. The presence of substituents such as bromo, methyl, or methoxymethyl groups can affect the compound's reactivity, boiling point, melting point, and solubility. For instance, the intermolecular interactions observed in the crystal structures of certain benzofuran derivatives, such as hydrogen bonds and halogen bonds, can impact their melting points and solubility . The regioselective O-demethylation of aryl methyl ethers has been studied to understand the influence of substituents on the reactivity of benzofuran derivatives .
Scientific Research Applications
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Anticancer Activity
- Field : Medical Research
- Application : Benzofuran derivatives have shown significant anticancer activities . For example, a certain compound was found to have significant cell growth inhibitory effects on different types of cancer cells .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The inhibition rates in different types of cancer cells by 10 μM of the compound are as follows: Leukemia K-562 and SR (56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (56.45% and 44.50% respectively) .
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Antimicrobial Activity
- Field : Microbiology
- Application : Benzofuran and its derivatives have been found to be suitable structures for developing antimicrobial agents .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
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Antiviral Activity
- Field : Virology
- Application : Some benzofuran derivatives have been found to exhibit antiviral effects . For example, a compound found in Eupatorium adenophorum showed antiviral effects against RSV LONG and A2 strains .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The compound exhibited antiviral effects with IC50 values of 2.3 and 2.8 μM, respectively .
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Antibacterial Activity
- Field : Microbiology
- Application : Benzofuran and its derivatives have been found to be suitable structures for developing antibacterial agents . Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
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Anti-Hepatitis C Virus Activity
- Field : Virology
- Application : A recently discovered novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The compound is expected to be an effective therapeutic drug for hepatitis C disease .
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Antioxidative Activity
Safety And Hazards
Future Directions
Benzofuran and its derivatives have attracted much attention owing to their biological activities and potential applications as drugs . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .
properties
IUPAC Name |
5-bromo-2-methyl-2,3-dihydro-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPPMMHYULGHKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30535719 | |
Record name | 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30535719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methyl-2,3-dihydro-1-benzofuran | |
CAS RN |
102292-30-8 | |
Record name | 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30535719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-methyl-2,3-dihydro-1-benzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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